

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BOC-(1R,3S)-3-aminocyclopentane carboxylic acid

Cat. No.: B064439

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Technical Guide: BOC-(1R,3S)-3-Aminocyclopentane Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid, a key chiral building block, is a valuable synthetic intermediate in the pharmaceutical industry.[1][2][3] Its rigid cyclopentane scaffold and defined stereochemistry make it an important component in the synthesis of complex molecular architectures, particularly for drug candidates targeting neurological disorders and in the preparation of peptide-based therapeutics.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, compiled from various sources to aid in its effective utilization in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **BOC-(1R,3S)-3-aminocyclopentane carboxylic acid** is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

General Information

Property	Value	Source(s)
CAS Number	161660-94-2	[2][3]
Molecular Formula	C ₁₁ H ₁₉ NO ₄	[2][3]
Molecular Weight	229.28 g/mol	[1]
Appearance	White solid	[1]
Purity	≥95% (HPLC)	[1]

Physicochemical Data

Property	Value	Source(s)
Melting Point	Not available	
Boiling Point	382.5 °C at 760 mmHg (Predicted)	
Density	1.15 ± 0.1 g/cm ³ (Predicted)	
pKa	4.62 ± 0.40 (Predicted)	
Optical Rotation	[α] _D ²⁰ = -15 ± 2° (c=1 in MeOH)	[1]
Solubility	Soluble in DMSO	

Structural Information

Property	Value	Source(s)
IUPAC Name	(1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid	
SMILES	<chem>CC(C)(C)OC(=O)N[C@H]1CC-INVALID-LINK--C(=O)O</chem>	[3]
InChI	InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1	[3]
InChIKey	RNJQBGXOSAQQDG-SFYZADRCSA-N	[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **BOC-(1R,3S)-3-aminocyclopentane carboxylic acid** are not readily available in the public domain. However, a general workflow for its synthesis, purification, and analysis can be inferred from standard organic chemistry practices for similar compounds.

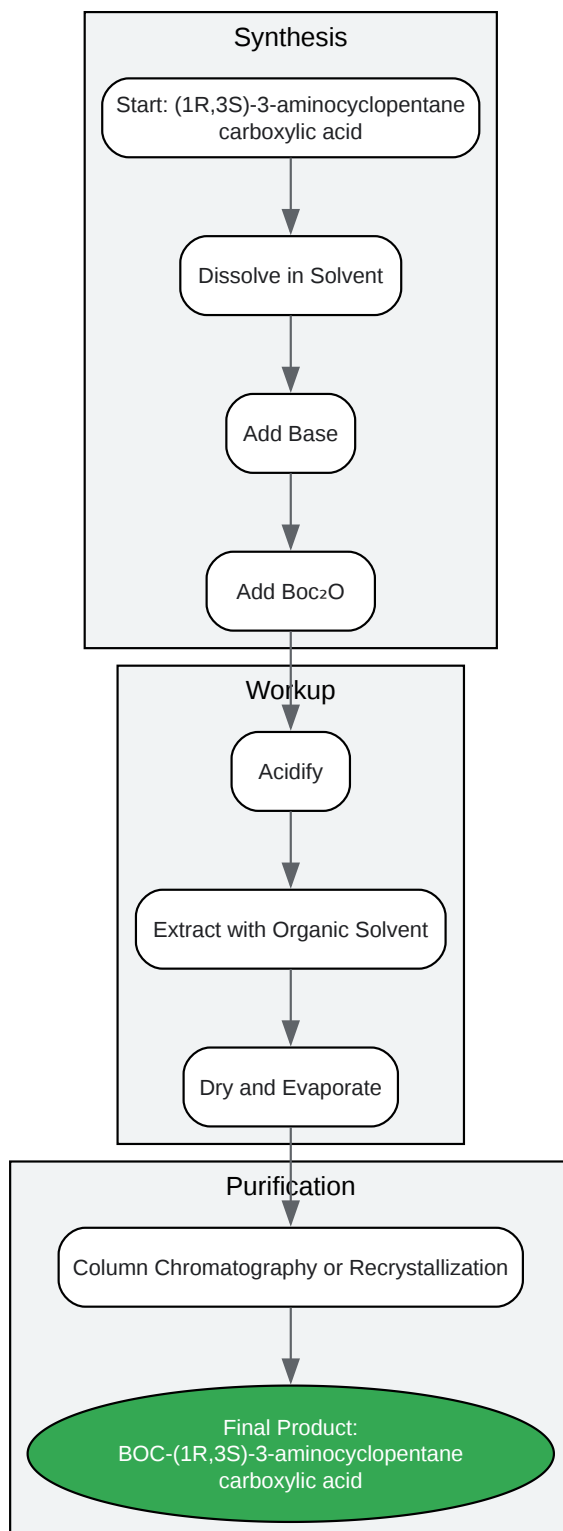
General Synthetic Workflow

The synthesis of **BOC-(1R,3S)-3-aminocyclopentane carboxylic acid** likely involves the protection of the amino group of (1R,3S)-3-aminocyclopentane carboxylic acid with a tert-butoxycarbonyl (BOC) group. A generalized procedure would be as follows:

- **Dissolution:** The starting material, (1R,3S)-3-aminocyclopentane carboxylic acid, is dissolved in a suitable solvent system, often a mixture of an organic solvent (like dioxane or THF) and water.
- **Basification:** A base, such as sodium hydroxide or triethylamine, is added to deprotonate the amino group, making it nucleophilic.

- **BOC Protection:** Di-tert-butyl dicarbonate (Boc_2O) is added to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of Boc_2O , leading to the formation of the BOC-protected amine.
- **Workup:** The reaction mixture is typically acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified, commonly by column chromatography on silica gel or by recrystallization, to yield the pure **BOC-(1R,3S)-3-aminocyclopentane carboxylic acid**.

General Synthetic Workflow



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A generalized workflow for the synthesis of the target compound.

Analytical Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound:

- **High-Performance Liquid Chromatography (HPLC):** To assess the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent (like acetonitrile or methanol) would typically be used.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR would be used to confirm the structure of the molecule.
- **Mass Spectrometry (MS):** To determine the molecular weight and confirm the elemental composition.
- **Infrared (IR) Spectroscopy:** To identify the characteristic functional groups present in the molecule, such as the C=O of the carboxylic acid and the carbamate, and the N-H bond.

Spectral Data

While specific spectral data from peer-reviewed literature is not available, the expected characteristic peaks are described below based on the known structure of the molecule.

Expected ^1H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclopentane ring, the nine equivalent protons of the tert-butyl group of the BOC protecting group, the N-H proton, and the carboxylic acid proton. The protons on the cyclopentane ring would appear as complex multiplets.

Expected ^{13}C NMR Spectral Data

The carbon NMR spectrum should display signals for the carbonyl carbons of the carboxylic acid and the BOC group, the quaternary carbon and the methyl carbons of the BOC group, and the carbons of the cyclopentane ring.

Expected IR Spectral Data

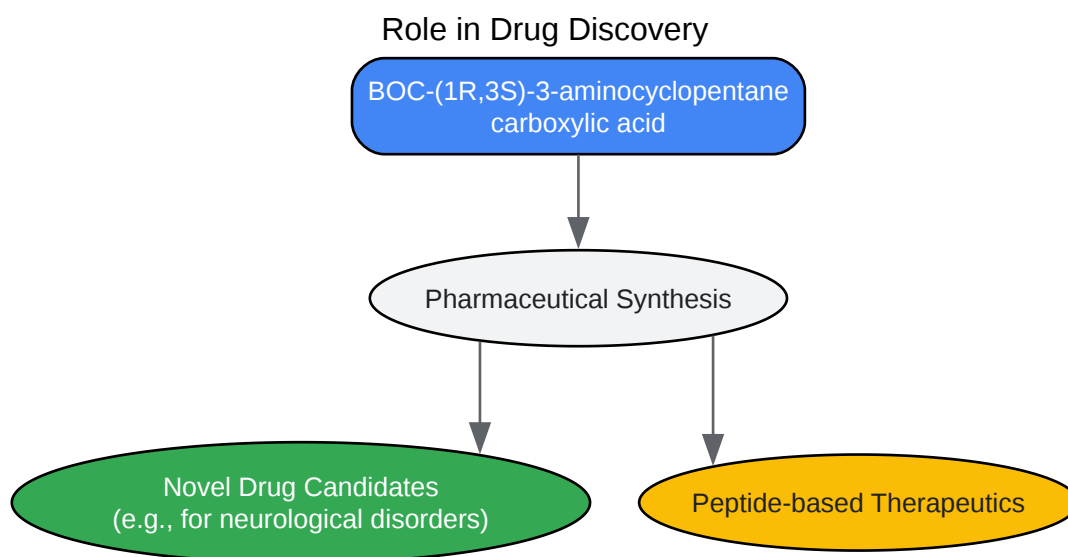
The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3300-2500 cm^{-1}), the C=O stretch of the carboxylic acid (around 1700-1725 cm^{-1}), the C=O stretch of the carbamate (around 1680-1700 cm^{-1}), and the N-H bend (around 1510-1540 cm^{-1}).

Expected Mass Spectrometry Data

The mass spectrum would be expected to show the molecular ion peak $[M]^+$ or, more commonly in electrospray ionization (ESI), the protonated molecule $[M+H]^+$ or the sodium adduct $[M+Na]^+$.

Biological Activity and Signaling Pathways

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid is primarily utilized as a synthetic intermediate for the preparation of more complex, biologically active molecules.[1] There is no information available in the searched literature to suggest that this compound itself has any specific biological activity or is directly involved in any signaling pathways. Its significance lies in its role as a chiral building block for the synthesis of pharmaceuticals.



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The role of the compound as a synthetic intermediate.

Safety and Handling

Hazard Identification

- GHS Classification: May cause skin irritation, serious eye irritation, and respiratory irritation.
- Signal Word: Warning

Precautionary Statements

- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash hands thoroughly after handling.
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves/protective clothing/eye protection/face protection.
- IF ON SKIN: Wash with plenty of soap and water.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- IF INHALED: Remove person to fresh air and keep comfortable for breathing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid is a foundational chiral building block for the synthesis of a variety of pharmaceutical compounds. While detailed experimental protocols and spectral data are not widely published, this guide provides a summary of its known chemical and physical properties, along with a generalized overview of its synthesis and analysis. This information serves as a valuable resource for researchers and scientists in the field of drug discovery and development.

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- To cite this document: BenchChem. [BOC-(1R,3S)-3-aminocyclopentane carboxylic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b064439#boc-1r-3s-3-aminocyclopentane-carboxylic-acid-chemical-properties>]

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